molecular formula C19H12O4 B608651 3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione CAS No. 1219104-20-7

3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

Cat. No.: B608651
CAS No.: 1219104-20-7
M. Wt: 304.3
InChI Key: BUEHOQICFGQBNY-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LQB-118 is a synthetic compound classified as a pterocarpanquinone. It has shown significant antitumor and antiparasitic properties, particularly against acute myeloid leukemia and Leishmania amazonensis . This compound has been the subject of various studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

LQB-118 is synthesized through a series of chemical reactions involving the molecular hybridization of pterocarpans and naphthoquinones . The synthesis typically involves palladium-catalyzed oxyarylation of dihydronaphthalenes and chromenes with iodolawsone . The reaction conditions include the use of palladium catalysts and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods

While detailed industrial production methods for LQB-118 are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of palladium-catalyzed reactions and controlled reaction conditions ensures the efficient production of LQB-118 in larger quantities .

Properties

CAS No.

1219104-20-7

Molecular Formula

C19H12O4

Molecular Weight

304.3

IUPAC Name

3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

InChI

InChI=1S/C19H12O4/c20-16-11-6-1-2-7-12(11)17(21)19-15(16)18-13(9-22-19)10-5-3-4-8-14(10)23-18/h1-8,13,18H,9H2

InChI Key

BUEHOQICFGQBNY-ACJLOTCBSA-N

SMILES

C1C2C(C3=C(O1)C(=O)C4=CC=CC=C4C3=O)OC5=CC=CC=C25

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LQB118;  LQB 118;  LQB-118

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 2
Reactant of Route 2
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 3
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 4
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 5
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 6
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

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